molecular formula C8H7ClN4 B1285986 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline CAS No. 856452-74-9

3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B1285986
CAS No.: 856452-74-9
M. Wt: 194.62 g/mol
InChI Key: XLIDBVWTOBPAOU-UHFFFAOYSA-N
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Description

3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound with the molecular formula C8H7ClN4. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 1H-1,2,4-triazol-1-yl group at the 4-position.

Biochemical Analysis

Biochemical Properties

3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been demonstrated to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . Furthermore, this compound affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects are particularly pronounced in rapidly dividing cells, making the compound a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic flux. The compound also interacts with transcription factors, influencing gene expression and cellular responses . Additionally, this compound can form covalent bonds with certain biomolecules, leading to irreversible inhibition of their function. These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its breakdown, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline is unique due to the presence of both the chlorine atom and the triazole ring, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

IUPAC Name

3-chloro-4-(1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIDBVWTOBPAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585897
Record name 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856452-74-9
Record name 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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